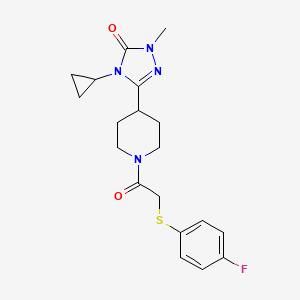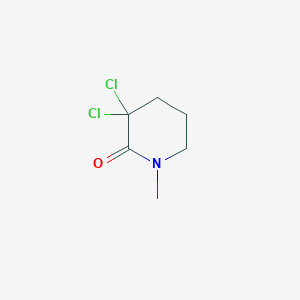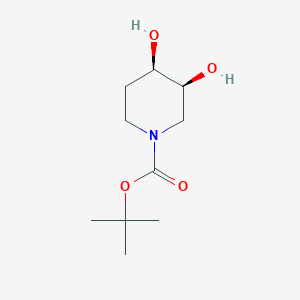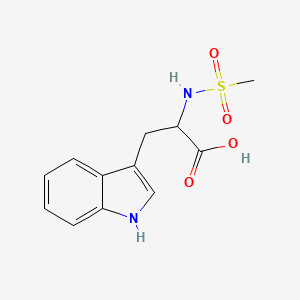![molecular formula C15H9F3N4O3 B2734498 5-(pyridin-4-yl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326843-85-9](/img/structure/B2734498.png)
5-(pyridin-4-yl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(pyridin-4-yl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H9F3N4O3 and its molecular weight is 350.257. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Materials Science and Coordination Polymers
One significant application of triazole derivatives, similar in structure to the specified compound, is in the construction of coordination polymers. These polymers exhibit unique properties such as improved catalytic activity and photoluminescence. For example, coordination polymers constructed with triazole groups and pyridine-based linkers have shown enhanced catalytic activity for the synthesis of certain derivatives, alongside interesting photoluminescence properties due to central-metal exchange processes (Wang et al., 2016).
Synthesis and Characterization of Metal Complexes
The compound and its derivatives serve as ligands for the synthesis of metal complexes, which are characterized for their unique structural and electronic properties. For instance, ruthenium complexes containing triazole derivatives have been synthesized and analyzed using various spectroscopic techniques, demonstrating specific electronic structures and acid-base properties (O'Brien et al., 2004). These studies provide insights into the ligand's role in tuning the properties of metal complexes, crucial for applications in catalysis and material science.
Photophysical Studies
In photophysical research, zinc complexes with pyridyltriazoles, similar to the compound , have been explored for their structure and emission characteristics. These complexes exhibit deep blue emission in the solid state and show excitation-dependent emission, which is a phenomenon where the emission color changes with the excitation wavelength. This property is significant for the development of advanced photonic materials and understanding the interplay between molecular structure and photophysical behavior (Gusev et al., 2019).
Antibacterial and Surface Activity
Compounds derived from 1,2,4-triazole, related closely to the compound of interest, have been studied for their antibacterial properties and potential as surface-active agents. These derivatives exhibit antimicrobial activity against various pathogens, indicating their usefulness in developing new antimicrobial agents (El-Sayed, 2006). Additionally, their surface activity suggests applications in detergents and emulsifiers, highlighting the compound's versatility in both medicinal chemistry and industrial applications.
特性
IUPAC Name |
5-pyridin-4-yl-1-[3-(trifluoromethoxy)phenyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O3/c16-15(17,18)25-11-3-1-2-10(8-11)22-13(9-4-6-19-7-5-9)12(14(23)24)20-21-22/h1-8H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYCAEMVJCWPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2734415.png)
![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4-(oxolane-2-carbonyl)piperazine](/img/structure/B2734418.png)

![4-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2734422.png)
![11-Methyl-8-(2-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2734423.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-propan-2-yl-1,3-thiazole-5-carboxylic acid](/img/structure/B2734424.png)
![3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2734426.png)






![N-(2,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2734437.png)
